molecular formula C11H15ClN2 B1474879 1-(2-Chloro-4-methylbenzyl)azetidin-3-amine CAS No. 1691176-76-7

1-(2-Chloro-4-methylbenzyl)azetidin-3-amine

Cat. No. B1474879
CAS RN: 1691176-76-7
M. Wt: 210.7 g/mol
InChI Key: RBLKJHOEFRJVDM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-(2-Chloro-4-methylbenzyl)azetidin-3-amine can be determined using various spectroscopic techniques, including 1H, 13C, 15N, and 19F-NMR spectroscopy, as well as HRMS investigations .


Chemical Reactions Analysis

The chemical reactions involving 1-(2-Chloro-4-methylbenzyl)azetidin-3-amine can be analyzed using various techniques. For instance, the compound can be synthesized through aza-Michael addition with NH-heterocycles . The reaction tolerates common functionality and proceeds in moderate-to-high yield with secondary amines, and moderate-to-low yield with primary amines .

Scientific Research Applications

Synthesis and Characterization

Azetidines and their derivatives, including azetidin-2-ones (β-lactams), are synthesized through various chemical reactions, including cyclocondensation, cycloaddition, and reactions with electrophiles and nucleophiles. These methods provide a pathway to synthesize novel compounds with potential biological activities. For example, the synthesis of novel azetidin-2-ones has been explored for their antimicrobial properties, showcasing the versatility of azetidines in medicinal chemistry (Sharma et al., 2013).

Antimicrobial and Anti-inflammatory Activities

Several studies have reported the antimicrobial and anti-inflammatory activities of azetidin-2-ones and their derivatives. Compounds synthesized from azetidines have shown significant antibacterial and antifungal activities against various strains of microorganisms. For instance, azetidinone derivatives synthesized from 3-methyl-1H-pyrazol-5(4H)-one have displayed promising antibacterial activities against bacterial strains (Chopde et al., 2012). Additionally, the anti-inflammatory effects of certain azetidin-2-ones have been evaluated, showing potent results compared to standard drugs like indomethacin (Sharma et al., 2013).

Applications in Material Science

Beyond biomedical applications, azetidines have shown potential in material science. For example, azetidines are involved in the synthesis of polyurethane elastomers, where they act as intermediates in producing supramolecular extenders with precise chain lengths. This highlights their role in developing advanced materials with specific properties (Kuo et al., 2012).

properties

IUPAC Name

1-[(2-chloro-4-methylphenyl)methyl]azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c1-8-2-3-9(11(12)4-8)5-14-6-10(13)7-14/h2-4,10H,5-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLKJHOEFRJVDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CC(C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-4-methylbenzyl)azetidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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